6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1101793-11-6
VCID: VC5239873
InChI: InChI=1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15)
SMILES: C1COCCC1NC(=O)C2=CN=C(C=C2)Cl
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.69

6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide

CAS No.: 1101793-11-6

Cat. No.: VC5239873

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.69

* For research use only. Not for human or veterinary use.

6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide - 1101793-11-6

Specification

CAS No. 1101793-11-6
Molecular Formula C11H13ClN2O2
Molecular Weight 240.69
IUPAC Name 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(15)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15)
Standard InChI Key YFGYCHGJLRAPSF-UHFFFAOYSA-N
SMILES C1COCCC1NC(=O)C2=CN=C(C=C2)Cl

Introduction

Chemical and Structural Profile

Molecular Characteristics

The compound’s IUPAC name, 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide, reflects its bipartite structure: a pyridine ring and a tetrahydropyran-derived amide group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC11H13ClN2O2\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight240.69 g/mol
CAS Registry Number1101793-11-6
SMILESC1COCCC1NC(=O)C2=CN=C(C=C2)Cl
InChIKeyYFGYCHGJLRAPSF-UHFFFAOYSA-N

The planar pyridine ring and the stereochemically flexible tetrahydropyran group contribute to its amphiphilic nature, enabling potential interactions with both hydrophobic and hydrophilic biological targets. The chloro substituent at the pyridine’s 6-position enhances electrophilicity, which may facilitate binding to nucleophilic residues in enzyme active sites.

Synthesis and Optimization

Synthetic Routes

The primary synthesis route involves coupling 6-chloronicotinic acid with oxan-4-ylamine (tetrahydropyran-4-amine) using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of triethylamine. The reaction proceeds under anhydrous conditions in polar aprotic solvents (e.g., dimethylformamide or dichloromethane), yielding the target compound after purification via column chromatography.

Representative Reaction Scheme:

6-Chloronicotinic acid+Oxan-4-ylamineEDC, Triethylamine6-Chloro-N-(oxan-4-yl)pyridine-3-carboxamide\text{6-Chloronicotinic acid} + \text{Oxan-4-ylamine} \xrightarrow{\text{EDC, Triethylamine}} \text{6-Chloro-N-(oxan-4-yl)pyridine-3-carboxamide}

This method aligns with established protocols for amide bond formation, though reaction yields and purity depend critically on stoichiometric ratios and drying of reagents .

Mechanistic Insights and Biological Activity

Putative Targets and Pathways

While the compound’s mechanism remains partially elucidated, its structural analogs—particularly pyridine-carboxamide derivatives—are known to inhibit kinases, proteases, and DNA-processing enzymes . For example, phthalazine derivatives with similar carboxamide substituents demonstrate inhibitory activity against phosphodiesterases and receptor tyrosine kinases, suggesting a potential shared targeting strategy . Computational docking studies hypothesize that the chloro-pyridine moiety engages in halogen bonding with conserved lysine or arginine residues, while the tetrahydropyran group stabilizes interactions via hydrophobic packing.

Applications and Comparative Analysis

Structural Analog Comparison

A comparative analysis with 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (PubChem CID: 60858880) highlights the impact of heterocycle substitution:

PropertyPyridine DerivativePyridazine Derivative
Molecular FormulaC11H13ClN2O2\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}_2C10H12ClN3O2\text{C}_{10}\text{H}_{12}\text{ClN}_3\text{O}_2
Molecular Weight240.69 g/mol241.67 g/mol
Hydrogen Bond Acceptors44
LogP (Predicted)1.20.8

The pyridazine analog’s additional nitrogen atom increases polarity, reducing LogP and potentially altering membrane permeability . Such differences underscore the importance of heterocycle selection in drug design.

Future Directions

Target Deconvolution

High-throughput screening and CRISPR-Cas9-based gene editing could identify primary targets. Structural analogs in patent literature, such as triazolo-phthalazine derivatives, provide templates for SAR studies .

In Vivo Profiling

Pharmacokinetic studies in model organisms are needed to assess bioavailability and metabolic stability. Modifications to the tetrahydropyran group (e.g., fluorination) may enhance blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator